Chlorethoxyfos

描述

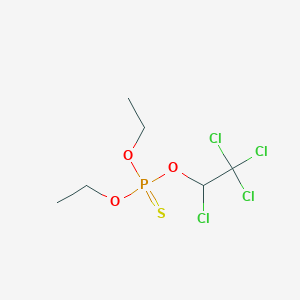

Chlorethoxyfos, known by its IUPAC name O,O-diethyl O-(1,2,2,2-tetrachloroethyl) phosphorothioate, is an organophosphate compound primarily used as an insecticide. It functions as an acetylcholinesterase inhibitor, targeting the nervous systems of pests. This compound is particularly effective against corn rootworms, wireworms, cutworms, seed corn maggots, white grubs, and symphylans .

准备方法

Synthetic Routes and Reaction Conditions: Chlorethoxyfos is synthesized through a multi-step process involving the reaction of diethyl phosphorochloridothioate with 1,2,2,2-tetrachloroethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired phosphorothioate ester.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product meets the required purity standards for agricultural use .

化学反应分析

Metabolic Reactions

Chlorethoxyfos undergoes extensive metabolism in hepatic and extrahepatic tissues, primarily via Phase I (activation) and Phase II (detoxification) pathways .

Phase I Metabolism

| Reaction Type | Enzymes Involved | Products |

|---|---|---|

| Oxidative desulfurization | CYP1A1, CYP2B6, CYP3A4 | Oxon analog (bioactivated form) |

| Hydrolysis | Esterases (e.g., paraoxonase) | Dichloroacetic acid, trichloroethanol |

| Oxidative cleavage | CYP2C19 | Trichloroacetic acid |

-

Activation : CYP450 enzymes convert this compound to its oxon form, which irreversibly inhibits acetylcholinesterase (AChE) .

-

Hydrolysis : Esterases cleave the P-O-tetrachloroethoxy bond, generating metabolites like dichloroacetic acid .

Phase II Metabolism

Conjugation reactions (e.g., glucuronidation, sulfation) further detoxify Phase I products, enhancing water solubility for renal excretion .

Detoxification Pathways

Detoxification relies on enzyme-mediated processes:

-

A-esterases : Hydrolyze oxon intermediates, reducing AChE inhibition .

-

Carboxylesterases : Compete for oxon binding, acting as stoichiometric scavengers .

-

Glutathione transferases : Catalyze glutathione conjugation, accelerating excretion .

Critical Balance :

The neurotoxicity of this compound depends on the relative rates of these competing pathways .

Reactive Oxygen Species (ROS) Generation

This compound induces oxidative stress by:

科学研究应用

Chlorethoxyfos has several applications in scientific research:

Chemistry: Used as a model compound to study the behavior of organophosphates and their interactions with various reagents.

Biology: Employed in studies investigating the effects of acetylcholinesterase inhibitors on biological systems.

Medicine: Research into potential antidotes and treatments for organophosphate poisoning often involves this compound as a reference compound.

Industry: Utilized in the development of new insecticides and pest control strategies.

作用机制

Chlorethoxyfos exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By forming a covalent bond with the active site of acetylcholinesterase, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, causing paralysis and death in insects .

相似化合物的比较

Chlorethoxyfos is similar to other organophosphate insecticides, such as:

- Chlorpyriphos-methyl

- Coumaphos

- Diazinon

- Dichlofenthion

- Fenitrothion

- Fenthion

- Parathion

- Parathion-methyl

- Pyrazophos

- Pyrimiphos-methyl

- Sulfotep

- Temephos

- Thionazin

Uniqueness: this compound is unique due to its specific structure, which includes a tetrachloroethyl group. This structural feature contributes to its high potency and effectiveness as an insecticide. Additionally, its relatively low solubility in water and moderate persistence in soil systems make it suitable for agricultural applications .

生物活性

Chlorethoxyfos is an organophosphorus compound primarily used as a pesticide. Its biological activity is characterized by its mechanism of action, metabolism, toxicological effects, and potential therapeutic applications. This article synthesizes the current understanding of this compound's biological activity, including relevant case studies and research findings.

This compound acts primarily as an irreversible inhibitor of acetylcholinesterase (AChE) . This inhibition leads to the accumulation of acetylcholine (ACh) in the synaptic cleft, causing overstimulation of both nicotinic and muscarinic ACh receptors. The phosphorylation of serine residues at the active site of AChE is a critical event in this process, resulting in neurotoxicity that can affect both the central and peripheral nervous systems .

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Irreversible inhibition of AChE leading to ACh accumulation |

| Receptor Overstimulation | Overstimulation of nicotinic and muscarinic receptors |

| Neurotoxicity | Impacts on central and peripheral nervous systems |

Metabolism

The metabolism of this compound involves several cytochrome P450 enzymes, including CYP1A1, CYP2B6, CYP3A4, and CYP2C19. These enzymes facilitate oxidative desulfuration and the cleavage of the leaving group, leading to detoxification products such as dichloroacetic acid and trichloroethanol. Studies have shown that this compound is rapidly eliminated from the body, with significant amounts recovered in urine and feces within seven days post-exposure .

Acute Toxicity

This compound is classified in Toxicity Category 1 for acute exposure via oral, dermal, inhalation, and ocular routes. Animal studies have demonstrated mortality at low doses, indicating high acute toxicity levels . The primary symptoms associated with acute poisoning include:

- Neurological Symptoms : Headaches, dizziness, confusion, and seizures.

- Gastrointestinal Distress : Nausea, vomiting, diarrhea.

- Respiratory Issues : Difficulty breathing due to bronchoconstriction.

Chronic Toxicity

Chronic exposure to this compound has been linked to oxidative stress and damage to various organs including the liver and kidneys. It can lead to lipid peroxidation and alterations in antioxidant enzyme activities. Moreover, chronic exposure may result in genomic instability due to DNA damage, raising concerns about mutagenesis and carcinogenesis .

Case Studies

Several case studies have highlighted the effects of this compound on human health and environmental safety:

- Case Study on Agricultural Workers : A study examined the health impacts on agricultural workers exposed to this compound during pesticide application. Results indicated a significant increase in neurological symptoms compared to unexposed populations .

- Environmental Impact Assessment : Research conducted in agricultural regions demonstrated that runoff containing this compound led to detrimental effects on aquatic life, particularly affecting fish populations due to neurotoxic effects .

Therapeutic Applications

Despite its toxicological profile, there is emerging interest in the potential therapeutic applications of this compound in treating neurological disorders such as Alzheimer’s disease (AD) and Parkinson’s disease (PD). The mechanism by which it inhibits AChE could theoretically be beneficial in enhancing cholinergic signaling in these conditions .

Treatment for Poisoning

In cases of this compound poisoning, treatment typically involves administering atropine alongside pralidoxime chloride (2-PAM), which helps regenerate AChE activity if administered promptly. Dosage guidelines suggest an initial dose of 1 gram for adults via intravenous infusion .

属性

IUPAC Name |

diethoxy-sulfanylidene-(1,2,2,2-tetrachloroethoxy)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl4O3PS/c1-3-11-14(15,12-4-2)13-5(7)6(8,9)10/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDJMIHUAHSGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC(C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl4O3PS | |

| Record name | CHLORETHOXYFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1681 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032344 | |

| Record name | Chlorethoxyfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; May also be white solid; [Merck Index] Colorless liquid; [ICSC], COLOURLESS LIQUID. | |

| Record name | Chlorethoxyfos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4290 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORETHOXYFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1681 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

80 °C @ 0.05 mm Hg | |

| Record name | CHLORETHOXYFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

>230 °C | |

| Record name | CHLORETHOXYFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1681 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, 3 ppm @ 20 °C /Technical/, Soluble in acetonitrile, chloroform, ethanol, hexane, xylene, In water: <1 mg/l @ 20 °C, Solubility in water, g/100ml at 20 °C: | |

| Record name | CHLORETHOXYFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORETHOXYFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1681 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.41 g/cu cm @ 20 °C, Relative density (water = 1): 1.41 | |

| Record name | CHLORETHOXYFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORETHOXYFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1681 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000795 [mmHg], 7.95X10-4 mm Hg @ 20 °C, Vapor pressure, Pa at 20 °C: 0.106 | |

| Record name | Chlorethoxyfos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4290 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORETHOXYFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORETHOXYFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1681 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/ | |

| Record name | CHLORETHOXYFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

54593-83-8 | |

| Record name | Chlorethoxyfos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54593-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorethoxyfos [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054593838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorethoxyfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorothioic acid, O,O-diethyl O-(1,2,2,2-tetrachloroethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORETHOXYFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H22CUD2KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORETHOXYFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORETHOXYFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1681 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Chlorethoxyfos and how does it impact insect pests?

A1: this compound is an organophosphate insecticide that acts by inhibiting acetylcholinesterase (AChE) in insects. [, , ] This enzyme is crucial for nervous system function, as it breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synapse, causing overstimulation of nerve cells and ultimately leading to paralysis and death of the insect. [, ]

Q2: Can the application rate of this compound be reduced without compromising its efficacy in controlling corn rootworm?

A3: Several studies have investigated the efficacy of reduced this compound application rates for corn rootworm control. [, , ] Research suggests that applying reduced rates (0.5X and 0.75X) can provide adequate root protection and effectively manage rootworm populations compared to the labeled rate (1X). [, , ] This is important for minimizing potential environmental impact and insecticide resistance development.

Q3: Does this compound impact the reproductive capabilities of corn rootworm?

A4: Research indicates that using reduced application rates of this compound (0.5X and 0.75X) does not appear to significantly affect the reproductive capacity of D. barberi or D. virgifera virgifera. [] While some studies observed numerical differences in egg production and hatch rates, these were generally not statistically significant and varied depending on the specific species and insecticide. [, ]

Q4: What are the potential environmental concerns associated with this compound use?

A6: As an organophosphate insecticide, this compound poses potential risks to non-target organisms and the environment. [, ] Its use can lead to contamination of soil and water resources, impacting beneficial insects, aquatic life, and potentially human health through food chain accumulation. [, ] Therefore, responsible use, including adherence to label instructions, integrated pest management strategies, and exploring alternative control methods, is crucial to minimize its environmental footprint.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。